Simplified Scaffold Lacks the Bulky Substituents Required for Cellulose Biosynthesis Inhibition
The target compound lacks the key structural features of isoxaben, the prototypical isoxazole cellulose biosynthesis inhibitor. Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) possesses a 5-substituted isoxazole ring and a 2,6-dimethoxybenzamide moiety, both of which are critical for its herbicidal activity [1]. In contrast, N-(isoxazol-3-yl)-2,2-dimethylbutanamide has an unsubstituted isoxazole ring and a simple aliphatic amide side chain. This structural simplification means the compound is not a direct substitute for isoxaben in cellulose biosynthesis inhibition assays and instead serves as a minimalist reference scaffold.
| Evidence Dimension | Structural requirements for cellulose biosynthesis inhibition |
|---|---|
| Target Compound Data | Unsubstituted isoxazole ring; 2,2-dimethylbutanamide side chain; MW 182.22 g/mol; TPSA 55.1 Ų; cLogP 1.6 [2] |
| Comparator Or Baseline | Isoxaben: 5-(1-ethyl-1-methylpropyl)isoxazole ring; 2,6-dimethoxybenzamide side chain; MW 332.4 g/mol; TPSA 79.2 Ų; cLogP 3.5 |
| Quantified Difference | Target compound has significantly lower molecular weight (182 vs. 332 g/mol), lower lipophilicity (cLogP 1.6 vs. 3.5), and lacks both the 5-alkyl substitution and the dimethoxybenzamide motif |
| Conditions | Comparison of 2D chemical structures and computed physicochemical properties |
Why This Matters
For researchers screening cellulose biosynthesis inhibitors, the target compound cannot replace isoxaben but offers a structurally distinct negative control or scaffold for exploring minimal pharmacophoric requirements.
- [1] Heim, D. R., et al. Isoxaben: A New Selective Preemergence Herbicide. Proc. Br. Crop Prot. Conf. Weeds, 1987. View Source
- [2] PubChem. Compound Summary for CID 4496585: 2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide. National Center for Biotechnology Information, 2026. View Source
